OSU-6162 hydrochloride
Description
Historical Context and Development as a Dopamine (B1211576) Stabilizer
The conceptualization and development of OSU-6162 are rooted in the work of the late Nobel Laureate Arvid Carlsson and his team of synthetic chemists. gu.se Carlsson, who was awarded the Nobel Prize in Physiology or Medicine in 2000 for his discoveries concerning signal transduction in the nervous system, termed OSU-6162 a "dopamine stabilizer." gu.se This classification stems from the compound's ability to modulate dopamine-related activity in a state-dependent manner; it can enhance dopaminergic activity when it is low and suppress it when it is high. gu.se
The development of OSU-6162 was driven by the need for treatments that could restore dopamine homeostasis without the significant side effects associated with traditional antipsychotic medications. gu.se It belongs to a class of compounds, including pridopidine (B1678097), that are designed to normalize aberrant dopamine neurotransmission. nih.gov Early clinical experience with OSU-6162 suggested it was devoid of antipsychotic-like side effects, highlighting its potential as a well-tolerated therapeutic agent. nih.gov The initial development was a collaborative effort involving Carlsson Research AB, Goteborg University, and later, other entities such as Pfizer and NeuroSearch. springer.com
Academic Classification and Nomenclature
OSU-6162 is a synthetic compound with a complex nomenclature used across scientific literature and databases. wikipedia.orgnih.gov Chemically, it is identified as (S)-(-)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine hydrochloride. nih.gov The hydrochloride salt form is commonly used in research settings. The compound is also known by several other identifiers, including PNU-96391 and its enantiomeric designation, (-)-OSU-6162, which is the form most frequently studied. wikipedia.org
| Category | Identifier |
|---|---|
| IUPAC Name | (3S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine |
| Other Names | PNU-96391, (-)-OSU-6162, PNU-96391A |
| CAS Number | 156907-84-5 |
| Chemical Formula | C15H23NO2S |
| Molar Mass | 281.41 g·mol−1 |
| Class | Piperidines, Sulfones, Small molecules |
The data in the table above is compiled from multiple sources. springer.comwikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGVHZVBREXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Behavioral and Neurochemical Research
Effects on Motor Activity and Locomotion
OSU-6162 hydrochloride has demonstrated a unique ability to modulate motor behavior in animal models, an effect attributed to its profile as a dopamine (B1211576) stabilizer. nih.govresearchgate.netnih.gov This stabilizing action allows it to either suppress or enhance motor activity depending on the baseline dopaminergic state of the animal. researchgate.net
Research characterizes OSU-6162 as a "dopamine stabilizer" due to its capacity to reverse both hypo- and hyperdopaminergic conditions in vivo. nih.govresearchgate.net This dual action suggests it helps restore dopamine homeostasis. nih.gov In preclinical models, OSU-6162 has been shown to counteract hypo-dopaminergic states, such as those induced by long-term voluntary alcohol consumption in rats. researchgate.netnih.gov Its stabilizing properties are central to its effects on locomotion; it dampens motor activity in hyperactive states while stimulating it when activity levels are low. nih.govresearchgate.netnih.gov This profile suggests a normalization of the underlying dopaminergic tone. researchgate.netnih.gov
A key finding in preclinical studies is the ability of OSU-6162 to counteract the motor-stimulating effects of psychostimulants. researchgate.net The compound effectively dampens or reverses hyperactivity induced by amphetamine in rodents. nih.govresearchgate.netnih.govresearchgate.netgoogle.com This inhibitory effect on psychostimulant-induced locomotion is observed over a wide range of D2 receptor occupancy levels. researchgate.net Unlike the typical antipsychotic haloperidol (B65202), which also potently inhibits this hyperactivity, OSU-6162's effects are part of a broader stabilizing action on motor behavior. researchgate.net
In contrast to its effects in hyperactive states, OSU-6162 stimulates motor activity in animals with low baseline locomotion. nih.govresearchgate.netnih.gov Specifically, in rats that have become habituated to their environment and thus display low motor activity, OSU-6162 produces a significant increase in locomotion. nih.govresearchgate.netnih.gov This stimulatory effect is not seen with typical antipsychotics like haloperidol, highlighting the unique "state-dependent" mechanism of OSU-6162. researchgate.net For example, in isolated male mice, the compound was observed to increase locomotion during the first 30 minutes after administration. nih.gov
Investigations in Animal Models of Neurological and Psychiatric Conditions
The distinctive pharmacological profile of OSU-6162 has led to its investigation in various animal models of human central nervous system disorders. wikipedia.orgsmolecule.com
OSU-6162 exhibits an antipsychotic-like profile in several animal models relevant to schizophrenia. nih.govwikipedia.orgbioworld.com Its efficacy has been demonstrated in the conditioned avoidance response assay, a predictive model for antipsychotic activity. researchgate.net Furthermore, studies have shown that OSU-6162 preferentially induces Fos protein expression in the nucleus accumbens over the dorsolateral striatum, a neurochemical signature strongly associated with atypical antipsychotic efficacy and a lower potential for motor side effects. researchgate.net
Table 1: Summary of Antipsychotic-like Effects of OSU-6162 in Animal Models
| Animal Model/Assay | Observed Effect of OSU-6162 | Implication | Source |
| Amphetamine-Induced Hyperactivity | Reverses hyperactivity in rats | Indicates inhibitory action on hyperdopaminergic states | researchgate.netgoogle.com |
| Conditioned Avoidance Response | Demonstrates efficacy (less than ACR16) | Predictive of antipsychotic activity | researchgate.net |
| Fos Protein Expression | Preferential induction in nucleus accumbens vs. dorsolateral striatum | Predictor of atypical antipsychotic efficacy with low motor side effect liability | researchgate.net |
OSU-6162 has shown significant promise for its anti-Parkinsonian effects in animal studies. wikipedia.orgsmolecule.comprobechem.com A key study was conducted in a primate model of Parkinson's disease using MPTP-lesioned common marmosets, which develop dyskinesias in response to treatment with levodopa (B1675098). nih.gov In this model, pretreatment with OSU-6162 dose-dependently relieved the levodopa-induced dyskinesias. nih.govbioworld.com Crucially, unlike the D2 antagonist raclopride (B1662589) which also reduced dyskinesias, OSU-6162 did not induce akinesia (a state of motor inactivity), suggesting it could combat the side effects of levodopa without compromising its primary anti-parkinsonian benefits. nih.govbioworld.com
Table 2: Effects of OSU-6162 in a Monkey Model of Parkinson's Disease
| Compound | Effect on Levodopa-Induced Dyskinesias | Effect on Akinesia | Source |
| OSU-6162 | Dose-dependently relieved dyskinesias | Did not induce akinesia | nih.govbioworld.com |
| Raclopride | Dose-dependently relieved dyskinesias | Induced akinesia | nih.govbioworld.com |
Anti-Parkinsonian Effects in Animal Models
Attenuation of Levodopa-Induced Dyskinesias
Research in primate models of Parkinson's disease has demonstrated the potential of this compound to alleviate the motor complications associated with long-term levodopa therapy. In a study involving 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned common marmosets that had developed reproducible peak-dose dyskinesias following daily levodopa treatment, pretreatment with OSU-6162 resulted in a dose-dependent reduction of these involuntary movements. nih.gov Notably, unlike the dopamine D2 receptor antagonist raclopride, which also reduced dyskinesias, OSU-6162 did not induce akinesia, a state of motor inactivity. nih.gov This suggests that OSU-6162 may selectively target the mechanisms underlying levodopa-induced dyskinesias without compromising the anti-parkinsonian benefits of levodopa. nih.gov
| Primate Model | Treatment | Observed Effect on Levodopa-Induced Dyskinesias |
| MPTP-lesioned common marmosets | OSU-6162 Pretreatment | Dose-dependent relief |
| MPTP-lesioned common marmosets | Raclopride Pretreatment | Dose-dependent relief |
Normalization of Preproenkephalin mRNA Expression in Primate Models
Further investigation into the neurochemical effects of OSU-6162 in primate models of Parkinson's disease has focused on its impact on gene expression within the basal ganglia. In common marmoset monkeys with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal pathway, long-term treatment with levodopa (L-DOPA) was found to increase the already elevated levels of preproenkephalin (PPE) mRNA in the sensorimotor region of the dopamine-denervated striatum. nih.gov Co-administration of OSU-6162 with L-DOPA was observed to partially reverse this L-DOPA-induced increase in PPE mRNA expression. nih.gov By differentially affecting PPE mRNA expression in the intact and lesioned striatum, the combination therapy significantly reduced the side-to-side difference in its expression. nih.gov These findings suggest that OSU-6162 may exert its effects, at least in part, by modulating the indirect pathway of the basal ganglia. nih.gov
Behavioral Modulation in Huntington's Disease Models
In the context of Huntington's disease (HD), OSU-6162 is classified as a dopamine stabilizer. news-medical.net Animal models of HD have been instrumental in exploring its therapeutic potential. Research indicates that in states of high dopamine levels, which are thought to contribute to some motor symptoms in HD, dopamine stabilizers like OSU-6162 can reduce locomotor activity. news-medical.net This effect is attributed to their interaction with dopamine D2 receptors. news-medical.net More recent studies have also highlighted that the effects of these compounds may be mediated by their affinity for σ1 receptors. news-medical.net In a clinical trial involving patients with HD, OSU-6162 was well-tolerated and showed improvements in several non-motor variables, including depression, although it did not significantly improve motor performance in the short-term study. tandfonline.com
Research on Aggression and Irritability in Rodents
Studies utilizing the resident-intruder paradigm in rodents have provided evidence for the anti-aggressive effects of OSU-6162. In male mice, isolation-induced aggression was significantly reduced by OSU-6162. researchgate.netnih.gov This effect was observed at doses that did not impair locomotion or sexual activity. nih.gov The anti-aggressive properties of OSU-6162 appear to be independent of serotonin (B10506) receptor antagonism, as the effect was also present in serotonin-depleted animals. nih.gov
| Rodent Model | Behavioral Paradigm | Treatment | Outcome on Aggressive Behavior |
| Male Mice | Resident-Intruder (Isolation-Induced Aggression) | OSU-6162 | Reduction |
The potential of OSU-6162 to modulate aggressive behaviors extends to hormonally influenced aggression. In female Wistar rats, a model sometimes used to study premenstrual dysphoria, OSU-6162 was found to reduce estrus cycle-related aggression. researchgate.netnih.gov This form of aggression is often observed during specific phases of the estrus cycle. semanticscholar.org The findings suggest that by stabilizing dopaminergic transmission, OSU-6162 could be beneficial in managing various forms of aggression and irritability. researchgate.netnih.gov
Exploration of Effects on Mood-Related Behaviors in Animal Models
The effects of OSU-6162 on mood-related behaviors have been investigated in various animal models. In a genetic rat model of depression, the Flinders Sensitive Line (FSL), OSU-6162 demonstrated anxiolytic-like properties. nih.gov Specifically, in the novelty-suppressed feeding test, OSU-6162 administration significantly reduced anxiety-like behaviors in alcohol-naïve FSL rats. nih.gov However, in the elevated plus maze (EPM) test, OSU-6162 did not exhibit a typical anxiogenic or anxiolytic profile but did lead to a general decrease in activity, consistent with its known effect of reducing exploratory behavior in non-habituated animals. researchgate.netnih.gov
Research on Cognitive Function in Animal Models
Studies in animal models suggest that OSU-6162 may have beneficial effects on cognitive function. In male NMRI mice, OSU-6162 has been shown to prolong spatial recognition memory in the object location test. nih.gov This test relies on the natural tendency of mice to investigate changes in their environment. nih.gov Furthermore, OSU-6162 was found to counteract memory deficits induced by scopolamine, a substance known to impair memory. nih.gov These findings indicate that OSU-6162 could be a candidate for addressing memory deficits and other cognitive impairments. nih.gov In addition to its effects on memory, OSU-6162 has been observed to improve motor impulsivity in both alcohol-naïve and long-term alcohol-drinking rats. ki.senih.gov
| Model Organism | Cognitive Domain | Key Findings |
| Male NMRI Mice | Spatial Recognition Memory | Prolonged object location memory. nih.gov |
| Male NMRI Mice | Scopolamine-Induced Memory Deficit | Reversed memory impairment. nih.gov |
| Wistar Rats | Motor Impulsivity | Improved motor impulse control in both alcohol-naïve and long-term drinking rats. nih.gov |
Research in Substance Use Disorder Animal Models
Preclinical research extensively supports the potential of OSU-6162 in treating alcohol use disorder (AUD). ki.se Studies using various animal models have demonstrated its effectiveness in reducing several behaviors associated with alcohol dependence. ki.seoup.comnih.gov
In rats that have been voluntarily consuming alcohol for extended periods, OSU-6162 has been shown to significantly attenuate voluntary ethanol (B145695) intake. ki.seoup.comnih.gov It also reduces the motivation to seek alcohol, as demonstrated in operant self-administration paradigms, including those with a progressive ratio schedule of reinforcement. oup.comnih.gov Research in Flinders Sensitive Line (FSL) rats, a genetic model of depression, and their Flinders Resistant Line (FRL) controls also showed that OSU-6162 administration reduced alcohol intake in both strains. nih.govresearchgate.net
OSU-6162 has been found to alleviate physical symptoms of alcohol withdrawal in rats. ki.seoup.comnih.gov Specifically, it has been shown to reduce withdrawal-induced behaviors such as tail stiffness and a broad-gait walk in rats that had a long history of alcohol consumption. ki.se
A significant challenge in treating AUD is the high rate of relapse, which can be triggered by exposure to alcohol-related cues. ki.se Preclinical studies have shown that OSU-6162 effectively attenuates cue-induced reinstatement of alcohol-seeking behavior in rats. ki.seoup.comnih.gov This suggests that OSU-6162 may help prevent relapse by diminishing the power of environmental cues to trigger cravings. ki.senih.gov Furthermore, OSU-6162 has been shown to prevent the alcohol deprivation effect, which is a model of relapse-like drinking behavior following a period of forced abstinence. nih.gov
| Animal Model | Key Findings |
| Long-term alcohol-drinking rats | Reduced voluntary ethanol intake. ki.seoup.comnih.gov |
| Long-term alcohol-drinking rats | Decreased motivation to seek alcohol. ki.se |
| Long-term alcohol-drinking rats | Attenuated alcohol withdrawal symptoms (e.g., tail stiffness, broad gait). ki.se |
| Long-term alcohol-drinking rats | Reduced cue-induced reinstatement of alcohol seeking. ki.seoup.comnih.gov |
| Long-term alcohol-drinking rats | Prevented the alcohol deprivation effect. nih.gov |
| Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats | Reduced alcohol intake in both strains. nih.govresearchgate.net |
Research has also explored the potential of OSU-6162 in the context of opioid dependence. In rat models of oxycodone self-administration, OSU-6162 has demonstrated an ability to reduce operant self-administration of the opioid. ki.se
A notable area of investigation is the "incubation of craving," where the desire for a drug intensifies over a period of abstinence. nih.govnih.gov Studies have developed rat models to examine the incubation of opioid craving following both forced and voluntary abstinence, the latter induced by an electric barrier. nih.govnih.gov In male rats, OSU-6162 was found to decrease incubated oxycodone seeking after both voluntary and forced abstinence. nih.govnih.gov This effect was observed on day 15 of abstinence but not on day 1, suggesting a specific action on the incubated craving. nih.govnih.gov The effect in female rats was more modest, with a slight reduction in incubated seeking after voluntary abstinence but not forced abstinence. nih.govnih.gov These findings suggest that OSU-6162 may be a potential pharmacological treatment to prevent relapse in male opioid users. nih.govnih.gov
| Animal Model | Key Findings |
| Rats | Attenuated operant oxycodone self-administration. ki.se |
| Male Rats | Decreased incubated oxycodone seeking after both voluntary and forced abstinence. nih.govnih.gov |
| Female Rats | Modestly decreased incubated oxycodone seeking after voluntary abstinence, but not forced abstinence. nih.govnih.gov |
Opioid Dependence Models (e.g., Oxycodone Craving)
Effects on Incubated Opioid Seeking
Research into the effects of this compound on opioid-seeking behavior has utilized preclinical models designed to mimic the incubation of craving, a phenomenon where the desire for a drug intensifies over a period of abstinence. In studies using male and female rats trained to self-administer oxycodone, OSU-6162 has demonstrated a significant ability to modulate drug-seeking behaviors, particularly after a period of abstinence. nih.govnih.gov
A key study investigated the impact of OSU-6162 on incubated oxycodone seeking following either forced (homecage) abstinence or voluntary abstinence induced by an electric barrier. nih.gov The results showed that, independent of sex, the time-dependent increase in oxycodone seeking (incubation of craving) was more pronounced after voluntary abstinence compared to forced abstinence. nih.gov
In male rats, pretreatment with OSU-6162 significantly decreased incubated oxycodone seeking on day 15 of abstinence, following both voluntary and forced abstinence protocols. nih.gov This effect was selective for incubated craving, as the compound had no effect on non-incubated drug seeking assessed on day 1 of abstinence. nih.gov This selectivity suggests that OSU-6162's mechanism of action does not involve a general disruption of operant responding but rather a specific interference with the neurobiological processes underlying the development of craving over time. nih.gov
Interestingly, the effect of OSU-6162 on incubated oxycodone seeking showed a sex-specific difference. The compound's ability to reduce incubated craving was robust in males but not observed in females following forced abstinence. nih.govnih.gov In females, OSU-6162 only modestly decreased incubated seeking after voluntary abstinence. nih.govresearchgate.net The precise reasons for this sex difference are not fully understood but may relate to inherent differences in dopamine system function and responses to dopaminergic agents. nih.gov The positive results in male rats are consistent with previous findings that highlight the critical role of the dopamine system in the reinstatement of opioid-seeking behavior. nih.govnih.gov
Table 1: Effects of (-)-OSU6162 on Oxycodone Seeking in Rats
| Condition | Sex | Effect of (-)-OSU6162 Pretreatment | Source |
|---|---|---|---|
| Non-Incubated Seeking (Abstinence Day 1) | Male & Female | No effect on active lever pressing. | nih.gov |
| Incubated Seeking (Abstinence Day 15) - After Voluntary Abstinence | Male | Significantly decreased active lever pressing. | nih.govnih.gov |
| Incubated Seeking (Abstinence Day 15) - After Voluntary Abstinence | Female | Modestly decreased active lever pressing. | nih.govresearchgate.net |
| Incubated Seeking (Abstinence Day 15) - After Forced Abstinence | Male | Significantly decreased active lever pressing. | nih.gov |
| Incubated Seeking (Abstinence Day 15) - After Forced Abstinence | Female | No significant effect. | nih.govnih.gov |
Cocaine Self-Administration Models
This lack of a significant behavioral effect on the maintenance of cocaine self-administration contrasts with findings from other addiction-related models. For example, in studies using conditioned place preference (CPP), OSU-6162 was found to prevent the acquisition of a CPP induced by cocaine, suggesting it can interfere with the initial learning of drug-associated rewards. nih.govresearchgate.net However, it did not affect the expression of an already established cocaine CPP. nih.gov Together, these findings suggest that while OSU-6162 may modulate the rewarding effects of cocaine under certain conditions, it does not appear to significantly reduce the motivation to continue taking the drug in subjects with an established self-administration history, at least at the doses tested. frontiersin.orgnih.gov
Despite the absence of a strong behavioral effect on cocaine self-administration, neurochemical analyses have uncovered significant molecular changes within the brain's reward circuitry following OSU-6162 treatment. nih.govfrontiersin.org Research has focused on the nucleus accumbens, a critical brain region for drug reward. nih.gov
In rats self-administering cocaine, treatment with OSU-6162 led to marked increases in the density of specific G protein-coupled receptor heteroreceptor complexes in the nucleus accumbens shell. nih.govfrontiersin.orgnih.gov Notably, significant increases were observed in dopamine D2 receptor-sigma-1 receptor (D2R-Sigma1R) and adenosine (B11128) A2A receptor-dopamine D2 receptor (A2AR-D2R) heteroreceptor complexes. nih.govnih.gov
The enhancement of A2AR-D2R complexes is particularly relevant due to the antagonistic (inhibitory) interaction between these two receptors. nih.govfrontiersin.org Further ex vivo analysis confirmed that the OSU-6162 treatment enhanced the inhibitory allosteric interactions within the A2AR-D2R complex in the ventral striatum of cocaine-self-administering rats. nih.gov This suggests that even without altering drug-taking behavior, OSU-6162 modifies the molecular landscape in a way that could potentially brake D2R signaling. nih.gov The researchers propose that the lack of a behavioral effect, despite these clear neurochemical changes, may be due to the complex interplay of multiple receptor systems, including the potential for OSU-6162 and cocaine to also enhance signaling through other pathways that favor reward, such as D2R-Sigma1R or D1R-Sigma1R complexes. nih.gov
These findings indicate that OSU-6162 induces significant neurochemical adaptations in key reward pathways, even when overt behavioral changes in cocaine self-administration are not observed. frontiersin.orgnih.gov
Table 2: Neurochemical Effects of OSU-6162 in Cocaine Self-Administration Models
| Brain Region | Neurochemical Finding | Functional Implication | Source |
|---|---|---|---|
| Nucleus Accumbens Shell | Significant increase in the density of D2R-Sigma1R heteroreceptor complexes. | Potential enhancement of D2R recognition and signaling. | nih.govnih.gov |
| Nucleus Accumbens Shell | Significant increase in the density of A2AR-D2R heteroreceptor complexes. | Enhancement of antagonistic (inhibitory) allosteric interactions on D2R signaling. | nih.govfrontiersin.orgnih.gov |
| Ventral Striatum | Enhanced A2AR-mediated allosteric inhibition of the D2R protomer affinity. | Increased braking of Gi/o-mediated D2R function. | nih.gov |
Comparative Pharmacological Studies
Comparison with Structurally Related Dopamine (B1211576) Stabilizers (e.g., Pridopidine (B1678097), ACR16)
OSU-6162 hydrochloride is part of a class of compounds known as dopamine stabilizers, which also includes pridopidine (formerly ACR16). nih.govopenaccessjournals.com These compounds are phenylpiperidine derivatives that exhibit a unique ability to modulate dopamine-dependent behaviors, inhibiting hyperdopaminergic states and stimulating in hypodopaminergic conditions. nih.govresearchgate.net
While both OSU-6162 and pridopidine are classified as dopamine stabilizers, they exhibit distinct profiles in their interaction with the dopamine D2 receptor. nih.gov In vitro studies have shown that both compounds have a low affinity for the D2 receptor. nih.govnih.gov Specifically, OSU-6162 has a pKi value of 5.36 for the inhibition of [3H]spiperone binding, while ACR16 (pridopidine) has a pKi of less than 5. nih.govnih.gov Despite this low affinity in laboratory tests, both compounds demonstrate significant and dose-dependent occupancy of striatal D2 receptors in living organisms. nih.gov
In functional assays, both OSU-6162 and ACR16 act as low-affinity, low-efficacy partial agonists at the D2 receptor, particularly in the absence of sodium ions. nih.govnih.gov However, OSU-6162 shows a higher maximal effect (Emax) relative to dopamine (54.3%) compared to ACR16 (10.2%). nih.govnih.gov This suggests that OSU-6162 has a greater intrinsic activity at the D2 receptor under these conditions. Furthermore, OSU-6162 has been shown to accelerate the dissociation of the agonist [3H]NPA from D2 receptors, indicating potential allosteric effects that are not observed with ACR16. nih.govnih.gov
Behaviorally, this translates to both inhibitory and stimulatory effects depending on the baseline level of dopaminergic activity. nih.gov For instance, both compounds can inhibit amphetamine-induced hyperlocomotion, a model of hyperdopaminergic activity. nih.govresearchgate.net Conversely, in habituated animals with low baseline activity, both OSU-6162 and ACR16 can increase locomotor activity. nih.govresearchgate.net However, the doses at which these effects are observed and the magnitude of the effects can differ. For example, at a dose of 60 mg/kg, OSU-6162 increased locomotor activity in habituated rats by 112% from baseline, while a 30 mg/kg dose of ACR16 produced an 87% increase. researchgate.net
Table 1: Comparative D2 Receptor Binding and Functional Activity of OSU-6162 and ACR16 This table is interactive. You can sort and filter the data.
| Compound | pKi vs. [3H]spiperone | Emax (relative to dopamine) | Allosteric Effects on [3H]NPA Dissociation |
|---|---|---|---|
| OSU-6162 | 5.36 nih.govnih.gov | 54.3% nih.govnih.gov | Accelerates dissociation nih.govnih.gov |
| ACR16 | <5 nih.govnih.gov | 10.2% nih.govnih.gov | Not observed |
In various animal models, both OSU-6162 and pridopidine have demonstrated therapeutic potential for conditions involving dopamine dysregulation. In models of Huntington's disease, both compounds have shown promise. nih.gov Pridopidine has been shown to improve motor function in animal models of Huntington's disease. hdsa.org Similarly, OSU-6162 has been found to rescue dendritic spine loss in a mouse model of Huntington's disease. hdsa.org Both compounds have also been shown to reverse the social withdrawal induced by the NMDA receptor antagonist MK-801 in rats, suggesting potential efficacy in treating negative symptoms of schizophrenia. nih.govnih.gov
In models relevant to antipsychotic activity, both compounds exhibit a profile suggestive of atypical antipsychotics, with a low propensity for motor side effects. nih.gov They have been shown to preferentially induce Fos protein in the nucleus accumbens compared to the dorsolateral striatum, a predictor of atypical antipsychotic efficacy. nih.gov However, in the conditioned avoidance response assay, a model predictive of antipsychotic efficacy, ACR16 was found to be more efficacious than (-)-OSU-6162. nih.gov
Regarding addiction-related behaviors, studies have shown that (-)-OSU-6162 can prevent the acquisition of conditioned place preference induced by cocaine. researchgate.netresearchgate.net It has also been shown to reduce voluntary alcohol intake in rats. medrxiv.orgdntb.gov.ua
Table 2: Comparative Preclinical Efficacy of OSU-6162 and Pridopidine (ACR16) This table is interactive. You can sort and filter the data.
| Animal Model | OSU-6162 Effect | Pridopidine (ACR16) Effect |
|---|---|---|
| Huntington's Disease | Rescues dendritic spine loss hdsa.org | Improves motor function hdsa.org |
| MK-801-Induced Social Withdrawal | Reverses social withdrawal nih.govnih.gov | Reverses social withdrawal nih.gov |
| Conditioned Avoidance Response | Less efficacious nih.gov | More efficacious nih.gov |
| Cocaine-Induced Conditioned Place Preference | Prevents acquisition researchgate.netresearchgate.net | Not extensively studied in this model |
| Alcohol Intake | Reduces voluntary intake medrxiv.orgdntb.gov.ua | Not extensively studied in this model |
Comparison with Other Dopaminergic and Serotonergic Modulators (e.g., Aripiprazole, Amisulpride, Clozapine (B1669256), Haloperidol (B65202), M100907, Isamoltane)
The pharmacological profile of OSU-6162 is distinct from that of other dopaminergic and serotonergic modulators.
Aripiprazole , a D2 partial agonist, prevented cocaine-induced hyperlocomotion more effectively than (-)-OSU-6162, although it also impaired spontaneous locomotion. researchgate.netresearchgate.net In contrast, (-)-OSU-6162, but not aripiprazole, was able to prevent the acquisition of cocaine-induced conditioned place preference. researchgate.netresearchgate.net
Compared to the typical antipsychotic haloperidol , which is a potent D2 antagonist, OSU-6162 and ACR16 show a key difference in their behavioral effects. nih.gov While haloperidol potently inhibits psychostimulant-induced activity and can induce catalepsy, it does not activate habituated animals. nih.gov In contrast, OSU-6162 and ACR16 exhibit both inhibitory and stimulatory effects on locomotor activity depending on the baseline state. nih.gov Furthermore, studies on maternal behavior in rats suggest that haloperidol's disruptive effects are primarily mediated by D2 receptor blockade, while the atypical antipsychotic clozapine acts mainly through 5-HT2A/2C receptor blockade. nih.gov In a study on prepulse inhibition deficits induced by MK-801, clozapine was able to prevent these deficits, whereas (-)-OSU-6162 was not. researchgate.net
Regarding receptor kinetics, OSU-6162 and ACR16 show faster dissociation from D2 receptors compared to clozapine and amisulpride . oup.com This rapid dissociation may contribute to their favorable side-effect profile. oup.com
OSU-6162 also interacts with the serotonergic system. It acts as a partial agonist at 5-HT2A receptors. wikipedia.org The anti-aggressive effects of (-)-OSU-6162 were not counteracted by the 5-HT1B antagonist isamoltane , suggesting this receptor is not primarily involved in this specific behavioral effect. nih.gov Co-administration of the 5-HT2A antagonist M100907 with haloperidol produced a reward-attenuating effect similar to that of clozapine, highlighting the importance of 5-HT2A receptor antagonism in the action of atypical antipsychotics. umontreal.ca
Advanced Research Methodologies and Techniques
In Vitro Pharmacological Assays
Radioligand binding studies have been instrumental in characterizing the interaction of OSU-6162 hydrochloride with dopamine (B1211576) D2 receptors. These assays measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
In studies using Chinese Hamster Ovary (CHO) cell membranes expressing D2 dopamine receptors, OSU-6162 demonstrated a low affinity for inhibiting the binding of the antagonist radioligand [3H]spiperone. nih.govnih.gov The reported pKi value, a measure of binding affinity, was 5.36. nih.govnih.gov This suggests a weaker interaction with the receptor in its antagonist-preferring state. Another study reported a Ki value of 447 nM for D2 receptors. tocris.comsigmaaldrich.comscientificlabs.co.uk
Further investigations have explored the interaction of OSU-6162 with the D2 receptor in different conformational states. For instance, its ability to compete with the agonist radioligand [3H]N-propylapomorphine ([3H]NPA) has been assessed. nih.gov These studies provide insights into the compound's affinity for the high-affinity state of the receptor, which is associated with agonist activity.
Table 1: Radioligand Binding Affinity of OSU-6162 at D2 Receptors
| Radioligand | Preparation | pKi | Ki (nM) |
|---|---|---|---|
| [3H]Spiperone | CHO cell membranes expressing D2 receptors | 5.36 | - |
| Not Specified | Not Specified | - | 447 |
Data from multiple sources. nih.govnih.govtocris.comsigmaaldrich.comscientificlabs.co.uk
G-protein activation assays, such as the [35S]GTPγS binding assay, are functional assays that measure the ability of a compound to activate G-protein-coupled receptors. springernature.com This assay quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. springernature.comrevvity.com
Studies investigating the effect of OSU-6162 on [35S]GTPγS binding in CHO cells expressing D2 dopamine receptors have revealed its nature as a low-efficacy partial agonist. nih.govnih.gov Under standard assay conditions with sodium ions present, OSU-6162 did not stimulate [35S]GTPγS binding. nih.govnih.gov However, when sodium ions were removed, a condition that can enhance the actions of low-efficacy agonists, OSU-6162 exhibited partial agonism with a maximal effect (Emax) of 54.3% relative to dopamine. nih.govnih.gov
In the presence of dopamine, low concentrations (10 to 100 nM) of (-)-OSU-6162 were found to enhance the stimulating action of dopamine on GTPγS(35) incorporation in membranes of hD(2L)-transfected CHO cells. nih.gov This enhancing effect was reversed by higher concentrations of the compound in a complex, biphasic manner. nih.gov This suggests a potential allosteric modulatory role, where it may bind to a site on the receptor distinct from the primary (orthosteric) binding site to influence the receptor's response to dopamine. nih.gov
Table 2: G-Protein Activation by OSU-6162 at D2 Receptors
| Assay Condition | Agonist Efficacy (Emax relative to dopamine) |
|---|---|
| With Na+ ions | No stimulation |
| Without Na+ ions | 54.3% |
Data from studies on CHO cells expressing D2 dopamine receptors. nih.govnih.gov
Receptor dissociation kinetic studies provide insights into how quickly a compound unbinds from its receptor. This "off-rate" is increasingly recognized as a critical determinant of a drug's pharmacological profile.
Research has shown that OSU-6162 can accelerate the dissociation of the agonist radioligand [3H]NPA from D2 dopamine receptors. nih.govnih.gov This finding provides further evidence for a potential allosteric mechanism of action, suggesting that OSU-6162 may influence the binding of other ligands to the D2 receptor. nih.govnih.gov The rapid dissociation kinetics of OSU-6162 from the D2 receptor are thought to contribute to its "dopamine stabilizing" properties. oup.commedrxiv.orgoup.com This characteristic is believed to allow for a more physiological modulation of dopamine signaling compared to drugs that bind more tightly and have a longer-lasting effect. oup.com
In Vivo Behavioral Paradigms
The effect of OSU-6162 on locomotor activity has been extensively studied in rodents under different conditions to understand its state-dependent effects on dopamine function. These studies have revealed a unique "dopamine stabilizing" profile. nih.govnih.govresearchgate.netgu.se
In animals with low baseline motor activity, such as habituated rats, OSU-6162 has been shown to stimulate locomotor activity. nih.govnih.govresearchgate.netgu.sescilit.comresearchgate.netresearchgate.net This effect is thought to be mediated by its action on presynaptic D2 autoreceptors, leading to an increase in dopamine release. larvol.com Conversely, in animals with hyperactivity induced by psychostimulants like amphetamine, OSU-6162 reduces locomotor activity. nih.govnih.govresearchgate.netgu.seresearchgate.netresearchgate.net This inhibitory effect is attributed to its partial agonist activity at postsynaptic D2 receptors, where it competes with the excessive dopamine stimulation.
Both the (-) and (+) enantiomers of OSU-6162 have demonstrated these dual effects on locomotor behavior, stimulating activity in "low activity" states (e.g., reserpinized mice and habituated rats) and inhibiting it in "high activity" states (e.g., drug-naive mice and non-habituated rats). nih.gov The (+) enantiomer showed greater stimulatory activity, which correlated with its higher efficacy at 5-HT2A receptors, while the (-) enantiomer had greater inhibitory activity, corresponding to its higher potency at D2 receptors. nih.gov
The resident-intruder test is a standard paradigm used to assess aggressive behavior in rodents. ucsf.educonductscience.com In this test, a male "intruder" is introduced into the home cage of a "resident" male, and the resulting aggressive interactions are quantified. ucsf.educonductscience.com
Furthermore, (-)-OSU-6162 has been shown to reduce estrus cycle-related aggression in female Wistar rats, a model that may have relevance to premenstrual dysphoria. nih.govnih.govresearchgate.netgu.se These findings suggest that by stabilizing dopaminergic transmission, OSU-6162 may be a useful tool for studying the neurobiology of aggression and irritability. nih.govnih.govresearchgate.netgu.se
Table 3: Effects of (-)-OSU6162 on Aggressive Behavior in Female Rats
| Treatment | Aggressive Behavior Score (mean ± s.e.m.) |
|---|---|
| Saline | 15.6 ± 3.4 |
| (-)-OSU6162 (75 μmol kg−1) | 6.8 ± 2.6 |
| (-)-OSU6162 (200 μmol kg−1) | 4.4 ± 1.7 |
Data from resident-intruder tests in female rats during the diestrus phase. nih.gov
Operant Self-Administration Models
Operant self-administration paradigms are crucial in assessing the rewarding and reinforcing properties of psychoactive compounds, as well as their potential to modulate substance-seeking behaviors. In the context of OSU-6162, these models have been instrumental in evaluating its effects on the intake of substances like alcohol and cocaine.
In studies involving alcohol, rats with a history of long-term voluntary ethanol (B145695) consumption were trained to self-administer ethanol through operant responses. oup.comnih.gov The use of a progressive ratio schedule of reinforcement, where the number of responses required to receive a reward incrementally increases, allows researchers to measure the motivation to seek the substance. oup.comnih.gov Research has shown that OSU-6162 can attenuate operant ethanol self-administration under these demanding conditions. oup.comnih.gov Furthermore, cue-induced reinstatement paradigms, which model relapse, have demonstrated that OSU-6162 can reduce ethanol-seeking behavior triggered by environmental cues associated with alcohol availability. oup.comnih.gov
Similarly, the impact of OSU-6162 on cocaine self-administration has been explored. While some studies have reported that OSU-6162 did not significantly alter the number of cocaine infusions or active lever presses, a trend towards reduced cocaine intake was observed after several days of treatment. nih.govdntb.gov.ua These operant models provide critical data on how OSU-6162 might influence the motivation and consumption of addictive substances. ki.se
Intracranial Self-Stimulation (ICSS) Procedures
Intracranial self-stimulation (ICSS) is a sophisticated behavioral technique used to directly measure the activity of the brain's reward pathways. veteriankey.comresearchgate.net In this procedure, animals are surgically implanted with an electrode in a brain region associated with reward, such as the medial forebrain bundle. veteriankey.commdpi.com They then learn to perform an operant response, like pressing a lever, to receive a brief electrical pulse to that brain region. veteriankey.commdpi.com The frequency or intensity of the stimulation can be varied to determine the threshold for rewarding effects. veteriankey.comnih.gov A drug that lowers this threshold is considered to have reward-enhancing properties, while a drug that elevates it may have aversive or reward-dampening effects. veteriankey.comresearchgate.net
Studies utilizing ICSS have investigated the effects of OSU-6162 on brain reward function. Research has shown that OSU-6162 can produce a dose-dependent reduction in the rewarding effects of brain stimulation, without impairing the animal's ability to perform the operant task. nih.gov This suggests a modulation of the reward system rather than a general motor deficit. Additionally, ICSS has been used to examine the interaction of OSU-6162 with other psychoactive compounds. For instance, it has been shown to prevent the reward-stimulating effects of the dopamine agonist quinpirole. nih.govresearchgate.net These findings from ICSS procedures provide valuable insights into the direct impact of OSU-6162 on the neural circuits of reward. nih.gov
Cognitive Behavioral Tasks for Rodents
To assess the effects of OSU-6162 on cognitive functions, a variety of specialized behavioral tasks for rodents have been employed. These tasks are designed to measure specific cognitive domains such as memory, impulsivity, and executive function.
One such task is the novel object recognition test , which evaluates an animal's ability to remember a previously encountered object. In this test, OSU-6162 was found not to impair object memory in rats, indicating a lack of negative impact on this form of recognition memory. researchgate.net
Another important cognitive domain studied in relation to OSU-6162 is impulsivity, which is often assessed using the five-choice serial reaction time task . In this task, animals must pay attention to a brief visual stimulus and respond correctly to receive a reward. Premature responses are considered a measure of motor impulsivity. Studies have shown that OSU-6162 can improve motor impulsivity in both alcohol-naïve and long-term drinking rats. researchgate.netnih.gov
Other behavioral models have explored the broader effects of OSU-6162 on rodent behavior. For example, in the resident-intruder test , which assesses aggression, OSU-6162 has been shown to reduce aggressive behaviors in male mice. researchgate.net The compound's effects on locomotion have also been characterized, with findings indicating that it can dampen hyperactivity in novel environments while stimulating activity in habituated, low-active animals. researchgate.netdovepress.com
Table 1: Summary of Cognitive and Behavioral Tasks Used to Evaluate OSU-6162 in Rodents
| Behavioral Task | Cognitive/Behavioral Domain Assessed | Key Findings for OSU-6162 | References |
|---|---|---|---|
| Novel Object Recognition | Recognition Memory | Did not impair object memory. | researchgate.net |
| Five-Choice Serial Reaction Time Task | Motor Impulsivity, Attention | Improved motor impulsivity. | researchgate.netnih.gov |
| Resident-Intruder Test | Aggression | Reduced aggressive behavior. | researchgate.net |
| Open Field/Locomotor Activity | Locomotion, Exploratory Behavior | Dampens hyperactivity in novel environments; stimulates activity in habituated animals. | researchgate.netdovepress.com |
Neurochemical and Molecular Biological Techniques
To elucidate the molecular mechanisms underlying the behavioral effects of OSU-6162, a range of sophisticated neurochemical and molecular biological techniques have been utilized. These methods allow for the direct examination of the compound's interactions with its molecular targets and its influence on downstream signaling pathways.
Proximity Ligation Assay (PLA) for Receptor Heteromerization
The Proximity Ligation Assay (PLA) is a powerful technique used to visualize and quantify protein-protein interactions, such as the formation of receptor heteromers, in their native cellular environment. mdpi.com This method has been pivotal in understanding how OSU-6162 modulates the interactions between different G protein-coupled receptors.
Research has employed in situ PLA to investigate the effects of OSU-6162 on the density of specific receptor complexes in the brain, particularly in the context of cocaine self-administration. nih.govdntb.gov.ua Studies have shown that OSU-6162 can significantly increase the density of D2 receptor-Sigma-1 receptor (D2R-Sigma1R) heteroreceptor complexes in the nucleus accumbens shell of rats self-administering cocaine. nih.govdntb.gov.uagrafiati.com Concurrently, an increase in the density of adenosine (B11128) A2A receptor-D2 receptor (A2AR-D2R) heteroreceptor complexes has also been observed. nih.govdntb.gov.uagrafiati.com These findings suggest that OSU-6162, by acting on Sigma-1 receptors, can influence the formation and dynamics of these receptor complexes, which are known to play a role in modulating dopamine signaling. nih.govdntb.gov.ua The PLA technique has been crucial in demonstrating that even at low doses, where OSU-6162 preferentially targets the Sigma-1 receptor, it can induce significant neurochemical changes in receptor organization. nih.govresearchgate.netnih.govfrontiersin.org
Gene Expression Analysis (e.g., Preproenkephalin mRNA)
The analysis of gene expression provides insights into how OSU-6162 can modulate neuronal function at the transcriptional level. One key area of investigation has been the effect of OSU-6162 on the expression of neuropeptide precursors, such as preproenkephalin (PPE). The gene for PPE encodes for the endogenous opioid peptide enkephalin, which is involved in reward and motor control.
In primate models of Parkinson's disease, co-administration of OSU-6162 with L-DOPA has been shown to normalize the expression of preproenkephalin mRNA in the sensorimotor striatum. dovepress.comresearchgate.net This suggests that OSU-6162 can influence the striatal gene expression changes that are associated with both the disease state and its treatment. The expression of other genes, such as those for prodynorphin and immediate early genes like c-fos, has also been examined to understand the broader impact of OSU-6162 on neuronal activity and plasticity. researchgate.net
Ex Vivo Receptor Binding and Functional Assays
Ex vivo receptor binding and functional assays are critical for characterizing the direct interaction of OSU-6162 with its receptor targets and its functional consequences. These assays are typically performed on brain tissue taken from animals previously treated with the compound.
Radioligand binding assays have been used to determine the affinity of OSU-6162 for various receptors, including dopamine D2 receptors. nih.govresearchgate.net While in vitro studies have shown a relatively low affinity of OSU-6162 for D2 receptors, ex vivo binding studies have demonstrated that the compound can achieve significant occupancy of these receptors in the brain. nih.govresearchgate.net
Functional assays, such as those measuring the stimulation of [35S]GTPγS binding, have been employed to assess the agonist or antagonist properties of OSU-6162. nih.gov These studies have revealed that OSU-6162 can act as a low-affinity partial agonist at D2 receptors. nih.gov Furthermore, ex vivo experiments have explored the allosteric interactions within receptor heteromers. For instance, in rats treated with OSU-6162 during cocaine self-administration, the subsequent ex vivo application of an A2A receptor agonist led to a significant increase in the inhibitory allosteric interaction between A2A and D2 receptors. dntb.gov.uagrafiati.com This was evidenced by a marked decrease in the affinity of the high-affinity state of the D2 receptor. dntb.gov.ua Such ex vivo functional assays provide a direct link between the in vivo effects of OSU-6162 and its molecular actions at the receptor level.
Table 2: Summary of Neurochemical and Molecular Biological Techniques
| Technique | Purpose | Key Findings for OSU-6162 | References |
|---|---|---|---|
| Proximity Ligation Assay (PLA) | Visualize and quantify receptor heteromerization. | Increased density of D2R-Sigma1R and A2AR-D2R heterocomplexes in the nucleus accumbens. | nih.govdntb.gov.uamdpi.comgrafiati.com |
| Gene Expression Analysis | Measure changes in mRNA levels (e.g., preproenkephalin). | Normalized preproenkephalin mRNA expression in a primate model of Parkinson's disease. | dovepress.comresearchgate.net |
| Ex Vivo Receptor Binding | Determine receptor occupancy and affinity. | Demonstrated significant in vivo occupancy of D2 receptors. | nih.govresearchgate.net |
| Ex Vivo Functional Assays | Assess functional activity (e.g., partial agonism, allosteric modulation). | Showed partial agonism at D2 receptors and enhanced allosteric A2AR-D2R interactions. | dntb.gov.uagrafiati.comnih.gov |
Use of Genetic Animal Models
The preclinical assessment of this compound has utilized various animal models to investigate its therapeutic potential across different neuropathological states. While the prompt mentions D2-receptor knockout mice as an example, published research has prominently featured other models to elucidate the compound's unique stabilizing properties. These models are designed to represent states of either diminished or excessive motor activity, allowing for a thorough characterization of the compound's effects.
Behavioral studies have employed models such as reserpinized mice and habituated rats to simulate a state of low locomotor activity. nih.gov In these animals, both the (-) and (+)-enantiomers of OSU-6162 demonstrated a stimulatory effect on movement. nih.gov Conversely, in drug-naive mice or non-habituated rats, which exhibit high baseline activity, the compound had an inhibitory effect. nih.gov This dual action underscores its role as a behavioral stabilizer.
A significant area of research involves genetic models of Huntington's disease. One study investigated the effects of (-)-OSU-6162 on cultured striatal neurons with a "knocked-in" huntingtin gene. nih.gov These cells featured a polyglutamine expansion (Q111), a hallmark of the disease, and were compared to control neurons with a normal huntingtin gene (Q7). nih.gov The research demonstrated that (-)-OSU-6162 conferred neuroprotective effects on the mutant Q111 neurons, improving their survival and mitochondrial function and enhancing their resistance to neurotoxins like hydrogen peroxide and rotenone. nih.gov
Another approach has been the use of animal models for aggression. In studies using the resident-intruder test, (-)-OSU-6162 was shown to reduce isolation-induced aggression in male mice. researchgate.netnih.gov It also diminished estrus cycle-dependent aggression in female rats, a model sometimes used to study premenstrual dysphoria. researchgate.netnih.gov
The table below summarizes findings from a key study using a genetic model of Huntington's disease.
| Parameter Measured | Effect Observed | Cell Type |
|---|---|---|
| Mitochondrial Activity | Dose-dependent increase | Q111 Striatal Neurons |
| Cell Death | Dose-dependent reduction | Q111 Striatal Neurons |
| BDNF Levels (intracellular) | Increased | Q111 Striatal Neurons |
| Bcl2/Bax Ratio | Increased | Q111 Striatal Neurons |
| p-ERK/ERK Ratio | Decreased | Q111 Striatal Neurons |
| ³H-dopamine Uptake | Increased | E13 Mouse Midbrain Neurons |
| Amphetamine-induced ³H-dopamine Release | Increased | E13 Mouse Midbrain Neurons |
Biochemical Analysis of Neurotransmitter Systems
The mechanism of action of this compound is characterized by its unique interaction with key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. ncats.io It is classified as a dopamine stabilizer, acting as a partial agonist at both dopamine D2 receptors and serotonin (B10506) 5-HT2A receptors. wikipedia.orgsmolecule.com This dual activity is central to its stabilizing effects on behavior. nih.gov
In vitro functional assays have confirmed that both enantiomers of OSU-6162 are low intrinsic activity partial agonists at D2 receptors and medium intrinsic activity partial agonists at 5-HT2A receptors. nih.gov A study that screened the compound against 27 other monoaminergic receptors and transporters found it to be significantly less active, highlighting the specificity of its action on D2 and 5-HT2A receptors. nih.gov The two enantiomers exhibit different potency and efficacy profiles:
(-)-OSU-6162 (the (S) enantiomer) has a higher potency and binding affinity for D2 receptors, which correlates with its greater inhibitory activity on hyperactive behaviors. nih.govwikipedia.org
(+)-OSU-6162 (the (R) enantiomer) displays higher efficacy at 5-HT2A receptors, which is associated with its greater stimulatory activity in low-activity states. nih.govwikipedia.org
Biochemical studies reveal a complex mechanism. Despite having a relatively low affinity for D2 receptors in vitro, OSU-6162 demonstrates high D2 receptor occupancy in vivo. smolecule.comresearchgate.net This suggests it may modulate dopamine function indirectly, potentially by affecting dopamine synthesis, storage, or release. smolecule.com Further research in primate models with unilateral 6-OHDA lesions, which mimic Parkinson's disease, showed that co-administration of (-)-OSU-6162 with L-DOPA normalizes the expression of preproenkephalin mRNA in the sensorimotor striatum. ncats.io
Investigations into its neuroprotective mechanisms found that (-)-OSU-6162 increases intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) and modulates proteins involved in cell survival, such as increasing the Bcl2/Bax ratio. nih.gov It also demonstrated effects on dopamine dynamics, increasing dopamine uptake and amphetamine-induced dopamine release in cultured mouse midbrain neurons. nih.gov
The table below summarizes the key biochemical actions of OSU-6162.
| Target/Pathway | Biochemical Effect | Reference |
|---|---|---|
| Dopamine D2 Receptors | Low intrinsic activity partial agonist | nih.govwikipedia.org |
| Serotonin 5-HT2A Receptors | Medium intrinsic activity partial agonist | nih.gov |
| Dopamine Neurotransmission | Normalizes abnormal activity (stabilizer) | nih.gov |
| ³H-dopamine Dynamics | Increased uptake and amphetamine-induced release | nih.gov |
| BDNF (intracellular) | Increased levels | nih.gov |
| Bcl2/Bax Ratio | Increased (pro-survival) | nih.gov |
| p-ERK/ERK Ratio | Decreased | nih.gov |
| preproenkephalin mRNA | Normalized expression in a primate model | ncats.io |
Quantitative Analytical Methods and Statistical Approaches in Preclinical Research
A range of quantitative and statistical methodologies has been essential in characterizing the preclinical profile of this compound. These techniques allow for precise measurement of the compound's effects on receptor occupancy, neurochemistry, and behavior.
Quantitative Analytical Methods:
Positron Emission Tomography (PET): PET imaging has been used in both subhuman primates and human subjects to measure the in vivo occupancy of dopamine D2/D3 receptors. wikipedia.orgnih.gov Studies using the radioligand [11C]raclopride demonstrated a dose-dependent occupancy of striatal D2 receptors by (-)-OSU-6162. researchgate.netnih.gov This method is crucial for relating plasma concentrations of the drug to its engagement with the target receptor in the brain.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS): This highly sensitive bioanalytical method has been developed for the separation and quantification of (-)-OSU-6162 and key monoamines like dopamine in biological samples, which is vital for pharmacokinetic studies. gu.se
Behavioral Tracking Systems: Automated activity boxes and video tracking systems are used to quantify locomotor activity in rodents. google.com These systems provide objective data on how OSU-6162 modulates behavior, for instance, by measuring the distance traveled or the frequency of specific movements in both habituated (low-activity) and non-habituated (high-activity) animals. nih.govgoogle.com
Immunodetection and Cell-Based Assays: Techniques such as immunolabeling are used to quantify changes at the cellular level, such as counting synapses. nih.gov Enzyme-Linked Immunosorbent Assays (ELISA) are employed to measure the levels of proteins like BDNF, while Western blots are used to determine the ratios of signaling proteins like p-ERK/ERK and Bcl2/Bax. nih.gov
Statistical Approaches:
Analysis of Variance (ANOVA): ANOVA is frequently used to compare the means of multiple experimental groups, for example, to assess the statistical significance of dose-dependent effects of OSU-6162 on behavior or biochemical markers. nih.govgoogle.comnih.gov
Post Hoc Tests: Following a significant ANOVA result, post hoc tests such as the Bonferroni adjustment or Dunnett's test are applied to make specific comparisons between group means, for instance, comparing different dose groups to a vehicle control. researchgate.net
Non-parametric Tests: When the assumptions for parametric tests like ANOVA are not met, non-parametric equivalents such as the Kruskal-Wallis one-way analysis of variance are utilized. google.com
The table below provides a summary of the methodologies used in preclinical research on OSU-6162.
| Methodology Type | Specific Technique | Application | Reference |
|---|---|---|---|
| Quantitative Analysis | Positron Emission Tomography (PET) | Measuring in vivo D2/D3 receptor occupancy | wikipedia.orgnih.gov |
| LC-MS/MS | Quantifying OSU-6162 in biological samples | gu.se | |
| Automated Behavioral Tracking | Quantifying locomotor activity and behavior | nih.govgoogle.com | |
| ELISA / Western Blot | Quantifying protein levels (e.g., BDNF, p-ERK) | nih.gov | |
| Statistical Approach | Analysis of Variance (ANOVA) | Comparing means across multiple dose groups | google.comnih.gov |
| Post Hoc Tests (e.g., Bonferroni) | Specific comparisons between experimental groups | researchgate.net | |
| Multivariate Analysis (PCA, PLS) | Classifying compounds based on system-wide effects | acs.orgacs.org |
Chemical Synthesis and Stereochemical Research
Synthetic Routes for Chiral Nonracemic Compounds
The synthesis of OSU-6162 as a chiral, nonracemic compound is a critical aspect of its development, ensuring that the final product contains the desired stereoisomer, which is responsible for its specific pharmacological activity. acs.orgchemrxiv.org Two primary strategies have been reported for obtaining the enantiomerically pure form: classical resolution and chemo-enzymatic synthesis. acs.orgwhiterose.ac.uk
One established route involves the synthesis of a racemic mixture of the 3-aryl piperidine (B6355638) core, followed by classical resolution. acs.orgdrugfuture.com This method utilizes a chiral resolving agent, such as (+)-tartaric acid, to form diastereomeric salts with the racemic piperidine base. drugfuture.com These salts exhibit different physical properties, such as solubility, allowing for their separation through fractional crystallization. Once the desired diastereomeric salt is isolated, the pure (S)-enantiomer of the piperidine intermediate is liberated. drugfuture.com This intermediate is then carried forward to the final product. acs.org
Palladium-Catalyzed Aryl Cross-Coupling Reactions (e.g., Suzuki Reaction)
A pivotal step in the synthesis of OSU-6162 is the construction of its biaryl structure, which is efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. researchgate.netacs.org This reaction forges the crucial carbon-carbon bond between the phenyl and pyridine (B92270) rings of the molecule. acs.org The process involves coupling a bromosulfone derivative with a pyridyl borane (B79455). researchgate.netacs.org
The development of this Suzuki reaction has been optimized for large-scale production. researchgate.net Initial conditions utilized tetrakis(triphenylphosphine)palladium(0) as the catalyst in a solvent system of tetrahydrofuran (B95107) (THF) and aqueous hydroxide, which provided the coupled product in a reproducible 80% yield. acs.orgresearchgate.net However, for industrial-scale synthesis, these conditions required a relatively high catalyst loading. acs.org
Further process research led to significant improvements by changing the reaction solvent to toluene (B28343) and the base to carbonate. researchgate.netacs.org These modifications resulted in a substantial decrease in the required amount of the palladium catalyst and increased the yield of the coupled product's methane (B114726) sulfonate salt to a reproducible 92-94% on a 200-kg scale. researchgate.netresearchgate.net The success of this key reaction was also highly dependent on the reliable, large-scale production of the diethyl-3-pyridyl borane coupling partner, which was generated under cryogenic conditions. acs.orgresearchgate.net
| Parameter | Initial Conditions | Optimized Large-Scale Conditions |
|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)palladium(0) (reduced loading) |
| Solvent | Tetrahydrofuran (THF)/Aqueous Hydroxide | Toluene |
| Base | Aqueous Hydroxide | Carbonate |
| Yield | 80% | 92-94% |
Stereoselective Synthesis and Enantiomeric Studies
The stereochemistry of OSU-6162 is fundamental to its biological activity, with research demonstrating distinct pharmacological profiles for its two enantiomers, (S)-OSU-6162 and (R)-OSU-6162. nih.govwikipedia.org Consequently, stereoselective synthesis and the study of the individual enantiomers are of paramount importance.
As mentioned, classical resolution of the racemic piperidine intermediate using (+)-tartaric acid is a viable method to isolate the desired (S)-enantiomer. acs.orgdrugfuture.com An interesting observation in this process is that enantiomeric enrichment can occur during the final crystallization of the hydrochloride salt, meaning that a secondary amine tartrate salt of approximately 93% diastereomeric excess (de) can yield the final OSU-6162 product with around 99% enantiomeric excess (ee). acs.org
More advanced stereoselective synthesis is achieved via chemo-enzymatic dearomatization of pyridines. whiterose.ac.ukresearchgate.net This method allows for the direct synthesis of either the (R) or (S) enantiomer by selecting the appropriate enzyme (EneIRED) for the reduction step, providing both enantiomers in high yield and stereoselectivity. whiterose.ac.uk
Enantiomeric studies have revealed that both isomers are partial agonists at 5-HT₂A and D₂ receptors, but with different potencies and efficacies that correlate to their in vivo effects. nih.gov The (S)-enantiomer, (-)-OSU-6162, which is more commonly used in research, exhibits higher potency and binding affinity at D₂ receptors, correlating with its greater inhibitory activity in animal models. nih.govwikipedia.org Conversely, the (R)-enantiomer, (+)-OSU-6162, shows higher efficacy at 5-HT₂A receptors, which aligns with its greater stimulatory activity. nih.govwikipedia.org
| Property | (S)-(-)-OSU-6162 | (R)-(+)-OSU-6162 |
|---|---|---|
| D₂ Receptor Affinity | Higher | Lower |
| 5-HT₂A Receptor Efficacy | Weaker Partial Agonist | Higher Efficacy Partial Agonist |
| Primary In Vivo Effect Correlation | Inhibitory Activity | Stimulatory Activity |
Gribble Reductive Amination Procedures in Synthesis
The final step in constructing the OSU-6162 molecule involves the introduction of the n-propyl group onto the piperidine nitrogen atom. This transformation is accomplished via a Gribble reductive amination procedure. acs.orgresearchgate.net This specific type of reductive amination is a well-established and efficient method for N-alkylation of amines. acs.org
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the chemical structure of OSU-6162 and related compounds affect their biological activity. researchgate.netgu.se These investigations are crucial for optimizing the pharmacological profile of potential drug candidates. For OSU-6162, SAR studies have focused on its role as a dopamine (B1211576) stabilizer. gu.seacs.org
Research has explored a series of (S)-phenylpiperidines where substituents on both the aromatic ring and the piperidine nitrogen have been systematically varied. drugfuture.comresearchgate.net These studies help to elucidate the structural requirements for preferential antagonism at dopamine autoreceptors. drugfuture.com The in vivo biological response profile, which assesses the dose-dependent effects on a wide range of biomarkers, serves as a key driver in SAR and candidate selection. acs.org
For the class of dopaminergic stabilizers that includes OSU-6162, the SAR is complex. gu.sescispace.com The unique ability of these compounds to counteract states of both high and low dopaminergic activity is a key feature. gu.se The data from these studies indicate that compounds like OSU-6162, which display complete recovery of functional dopamine responses in vitro, are clustered in a "non-inhibitory" group based on their in vivo behavioral effects. acs.org This suggests a correlation between in vitro findings and in vivo behavioral outcomes, which is a central goal of SAR investigations. acs.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| OSU-6162 hydrochloride |
| (S)-OSU-6162 |
| (-)-OSU-6162 |
| (R)-OSU-6162 |
| (+)-OSU-6162 |
| PNU-96391 |
| Tetrahydrofuran (THF) |
| Toluene |
| Tetrakis(triphenylphosphine)palladium(0) |
| Diethyl-3-pyridyl borane |
| (+)-Tartaric acid |
| Propionaldehyde |
| 3-(3-(methylsulfonyl)phenyl)piperidine |
| Bromosulfone |
| Pyridyl borane |
Advanced Topics and Future Research Directions
Further Elucidation of Allosteric and Orthosteric Modulatory Mechanisms
The precise mechanism by which OSU-6162 exerts its stabilizing effect on the dopamine (B1211576) D2 receptor remains a subject of active investigation. It has been proposed that the compound may interact with both the primary (orthosteric) binding site for dopamine and a secondary (allosteric) site on the receptor. cambridge.orgnih.gov This dual interaction could explain its ability to modulate receptor activity in response to varying levels of endogenous dopamine.
In vitro studies have provided some evidence for allosteric effects. For instance, OSU-6162 has been shown to accelerate the dissociation of the agonist radioligand [3H]NPA from D2 receptors, a characteristic of allosteric modulators. nih.govnih.gov However, other analyses, such as Schild analysis of its inhibitory effect on dopamine-stimulated [35S]GTPγS binding, have shown results largely consistent with competitive inhibition at the orthosteric site. nih.govnih.gov Some studies suggest that OSU-6162 acts as a pure antagonist at the orthosteric binding site of the D2 receptor, with a preference for presynaptic autoreceptors over postsynaptic receptors. cambridge.org
Future research will need to employ a combination of advanced techniques, including high-resolution structural biology, computational modeling, and sophisticated pharmacological assays, to fully dissect the interplay between orthosteric and allosteric modulation in the action of OSU-6162.
Investigation of Downstream Signaling Pathways and Intracellular Effects
The intracellular signaling cascades initiated by OSU-6162 binding to the D2 receptor are not yet fully understood. While some in vitro assays have shown OSU-6162 to be a low-efficacy partial agonist in the absence of sodium ions, its effects on downstream signaling molecules require further exploration. nih.gov Research has indicated that OSU-6162 can modulate intracellular pathways related to cell survival and function. For example, studies in cultured striatal neurons have shown that OSU-6162 can increase the levels of brain-derived neurotrophic factor (BDNF) and the ratio of Bcl-2 to Bax, proteins involved in promoting cell survival. nih.gov Additionally, it has been observed to decrease the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of a major signaling pathway. nih.gov
Addressing In Vitro-In Vivo Discrepancies in Agonist Efficacy
A significant challenge in the study of OSU-6162 is the discrepancy between its observed effects in laboratory assays (in vitro) and in living organisms (in vivo). nih.gov In vitro, OSU-6162 demonstrates low affinity for the D2 receptor and acts as a low-efficacy partial agonist. nih.govnih.gov However, in vivo studies have shown that it can produce robust behavioral effects, acting as a dopamine stabilizer that can both inhibit hyperactivity and stimulate activity in hypoactive states. nih.govresearchgate.net
Several factors could contribute to this disparity. The complex neurochemical environment in the living brain, including the presence of endogenous dopamine and other neurotransmitters, likely influences the functional activity of OSU-6162 in ways that are not fully replicated in simplified in vitro systems. nih.gov The concept of "functional selectivity" or "biased agonism," where a ligand can preferentially activate certain signaling pathways over others, may also play a role. acs.org Future research should focus on developing more sophisticated in vitro models that better mimic the in vivo environment and on utilizing advanced in vivo imaging and neurochemical techniques to bridge this translational gap.
Exploring the Role of Glial Cells (e.g., Astrocytes) in Neurochemical Modulation
Recent research has highlighted the importance of glial cells, particularly astrocytes, in regulating synaptic transmission and neuronal function. mdpi.com Astrocytes are known to express dopamine receptors and can influence dopaminergic signaling. mdpi.com There is growing interest in how compounds like OSU-6162 might interact with these non-neuronal cells to modulate brain chemistry.
Development of Novel Dopamine Stabilizers and Analogues
The development of OSU-6162 has paved the way for the exploration of a new class of drugs known as dopamine stabilizers. nih.govresearchgate.net These compounds offer a novel therapeutic approach for conditions characterized by dysregulated dopamine function. Building on the structure and activity of OSU-6162, researchers are working to design and synthesize new analogues with improved properties, such as higher affinity, greater efficacy, or more specific targeting of certain receptor populations.
One such related compound is pridopidine (B1678097), which also acts as a dopamine stabilizer and has been investigated for the treatment of Huntington's disease. nih.govnewdrugapprovals.org Like OSU-6162, pridopidine has a complex pharmacology that includes interactions with the sigma-1 receptor. researchgate.net The development of new dopamine stabilizers will likely involve a combination of medicinal chemistry, computational modeling, and extensive pharmacological testing to optimize their therapeutic potential while minimizing side effects.
Translational Research Paradigms and Model Development
To facilitate the translation of promising preclinical findings into clinical applications, it is essential to develop and refine translational research paradigms and animal models. For dopamine stabilizers like OSU-6162, this involves creating models that accurately reflect the hypodopaminergic and hyperdopaminergic states seen in human disorders.
Animal models of Parkinson's disease, schizophrenia, and addiction are currently used to evaluate the efficacy of these compounds. wikipedia.orgki.se For example, OSU-6162 has been shown to reverse amphetamine-induced hyperactivity (a model of hyperdopaminergic states) and to stimulate motor activity in habituated animals (a model of hypodopaminergic states). nih.gov Future efforts should focus on developing models with greater predictive validity for human clinical outcomes. This may involve incorporating more complex behavioral assessments, genetic models of disease, and advanced neuroimaging techniques to monitor drug effects on brain function in real-time.
Q & A
Q. What are the standard laboratory safety protocols for handling OSU-6162 hydrochloride?
- Methodological Answer : this compound must be handled in compliance with chemical hygiene plans and lab-specific SOPs. Key steps include:
- Personal Protective Equipment (PPE) : Nitrile gloves (verified via manufacturer compatibility charts) and lab coats.
- Engineering Controls : Use fume hoods for weighing and solution preparation to minimize inhalation risks.
- Decontamination : Ethanol-based solutions for spills; dedicated waste containers for disposal.
- Training : Mandatory documentation of training on SDS (Safety Data Sheet) review and emergency procedures (e.g., eye flushing, skin contact protocols) .
Q. How can researchers validate the purity of this compound batches?
- Methodological Answer : Purity validation requires chromatographic methods:
- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30), UV detection at 207 nm. Calibration curves should exhibit linearity (R² > 0.999) across 1–10 µg/mL .
- Impurity Profiling : Include residual solvent analysis (e.g., acetonitrile) via GC-MS, adhering to ICH Q3C limits .
Advanced Research Questions
Q. How does this compound modulate A2AR-D2R heteroreceptor complexes in vivo?
- Methodological Answer :
- Experimental Design :
- Animal Models : Use rats trained for cocaine self-administration to model addiction pathways.
- Dosage : Administer low-dose OSU-6162 (e.g., 1 mg/kg, i.p.) post-behavioral conditioning.
- PLA (Proximity Ligation Assay) : Quantify A2AR-D2R interactions in nucleus accumbens tissue sections. Fix cells with paraformaldehyde, permeabilize with Triton X-100, and use fluorescence-tagged antibodies for PLA signal quantification (30x30 μm sampling) .
- Data Interpretation : Compare PLA斑点 counts between treatment and control groups. A significant increase indicates enhanced receptor complex formation.
Q. How should researchers address contradictions in reported neurobehavioral effects of this compound?
- Methodological Answer : Contradictions may arise from:
- Dose Dependency : Compare studies using low (1–5 mg/kg) vs. high doses (>10 mg/kg). Dose-response curves should clarify efficacy thresholds.
- Species-Specific Responses : Validate findings across multiple models (e.g., mice vs. rats).
- Temporal Factors : Assess acute vs. chronic administration effects on dopamine receptor trafficking.
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to ensure reproducibility. Cross-reference raw data availability in repositories like Figshare .
Q. What experimental strategies optimize in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Sampling Schedule : Collect plasma/brain tissue at 0.5, 1, 2, 4, 8, and 24 hours post-administration.
- Analytical Techniques :
- LC-MS/MS : Quantify parent compound and metabolites using MRM transitions (e.g., m/z 325 → 154 for OSU-6162).
- Tissue Homogenization : Use 0.1 M PBS with protease inhibitors to prevent degradation.
- Data Normalization : Express brain concentrations as ng/g tissue, corrected for blood contamination via hemoglobin assays .
Methodological Guidelines for Data Reproducibility
Q. How to design a replication study for OSU-6162’s effects on Th17 cell differentiation?
- Methodological Answer :
- Cell Culture : Isolate mouse splenocytes and differentiate under Th17-polarizing conditions (TGF-β + IL-6).
- Treatment : Add OSU-6162 (IC50 ~57 nM) and measure IL-17A via ELISA.
- Controls : Include RORγt inhibitors (e.g., VTP-43742 hydrochloride) as positive controls.
- Blinding : Use coded samples to minimize bias during flow cytometry analysis .
Q. What statistical approaches resolve variability in behavioral assays involving OSU-6162?
- Methodological Answer :
- Power Analysis : Predefine sample sizes (n ≥ 8/group) using G*Power to detect effect sizes ≥0.8 (α = 0.05, β = 0.2).
- Mixed-Effects Models : Account for inter-animal variability in repeated-measures designs (e.g., locomotor activity across days).
- Outlier Detection : Apply Grubbs’ test to exclude data points beyond 2.5 SD from the mean .
Quality Control and Reporting Standards
Q. How to document this compound stability in long-term studies?
- Methodological Answer :
Q. What metadata should accompany publications on OSU-6162’s mechanism of action?
- Methodological Answer : Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
